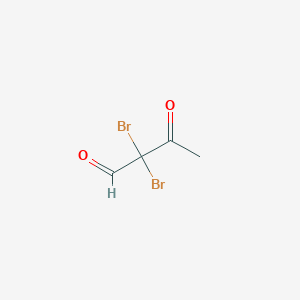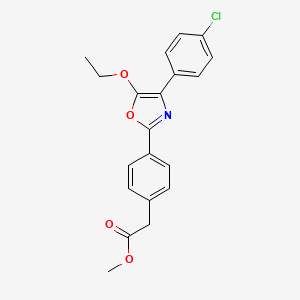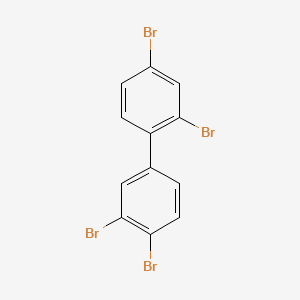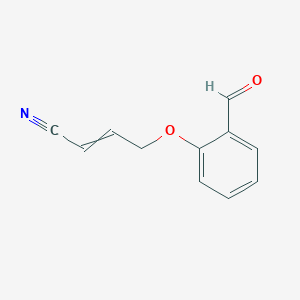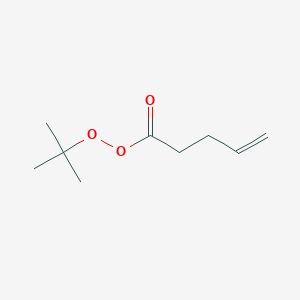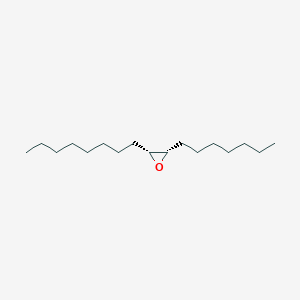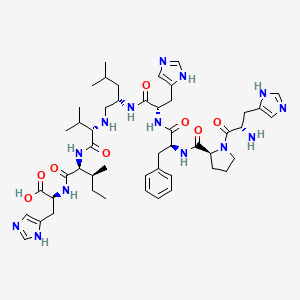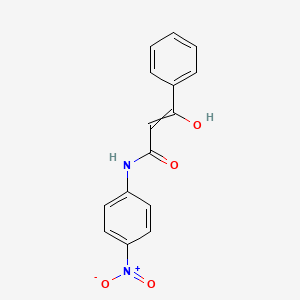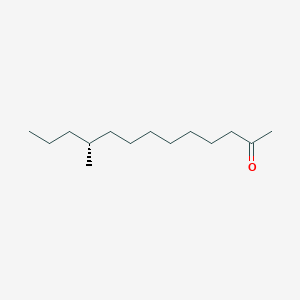
N,N',N''-Tribenzyl-1-ethoxysilanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine: is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to three benzylamine groups and one ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine typically involves the reaction of benzylamine with ethoxysilane derivatives under controlled conditions. The process may include:
Reaction of Benzylamine with Ethoxysilane: This involves mixing benzylamine with an ethoxysilane derivative in the presence of a catalyst.
Temperature and Solvent Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) in an inert solvent such as toluene or xylene to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one of the benzyl groups is replaced by another functional group, often facilitated by catalysts like palladium or platinum.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed:
Oxidation Products: Benzyl alcohol derivatives.
Reduction Products: Benzylamine derivatives.
Substitution Products: Various substituted benzylamines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is used as a precursor in the synthesis of complex organic molecules
Biology and Medicine: In biological research, this compound is explored for its potential as a building block in the development of novel drugs and therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug design and delivery systems.
Industry: In the industrial sector, N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is used in the production of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Mecanismo De Acción
The mechanism by which N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine exerts its effects involves the interaction of its silicon and benzylamine groups with target molecules. The silicon atom can form strong bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments.
Comparación Con Compuestos Similares
N,N-Dibenzylamine: Similar in structure but lacks the ethoxy group and one benzyl group.
N,N’,N’'-Tribenzylamine: Similar but without the ethoxy group.
Ethoxysilane Derivatives: Compounds with similar silicon-oxygen frameworks but different organic substituents.
Uniqueness: N,N’,N’'-Tribenzyl-1-ethoxysilanetriamine is unique due to the presence of both benzylamine and ethoxy groups bonded to a silicon atom. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and material science.
Propiedades
Número CAS |
87499-01-2 |
|---|---|
Fórmula molecular |
C23H29N3OSi |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
N-[bis(benzylamino)-ethoxysilyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H29N3OSi/c1-2-27-28(24-18-21-12-6-3-7-13-21,25-19-22-14-8-4-9-15-22)26-20-23-16-10-5-11-17-23/h3-17,24-26H,2,18-20H2,1H3 |
Clave InChI |
HDZWVGXFCGFLFO-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](NCC1=CC=CC=C1)(NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



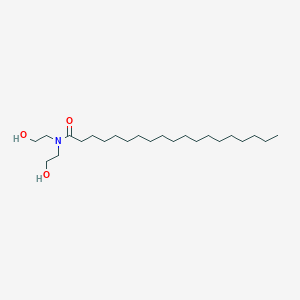
phosphanium bromide](/img/structure/B14411984.png)
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
